

synthesis and crystallization of codeine phosphate sesquihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

Cat. No.: B1624039

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Crystallization of **Codeine Phosphate Sesquihydrate**

Introduction

Codeine (3-methylmorphine) is an opioid alkaloid derived from the opium poppy (*Papaver somniferum*) or synthesized from morphine.[1][2] It is widely utilized as an analgesic for mild to moderate pain, an antitussive, and an anti-diarrheal agent.[2][3] For pharmaceutical applications, codeine is often converted into a salt form to improve its solubility and stability. Codeine phosphate is a common salt form, available commercially as a hemihydrate or a sesquihydrate.[4] These two hydrate forms are stable at room temperature, but their formation and interconversion are influenced by external factors like moisture and temperature.[3][4]

This technical guide provides a comprehensive overview of the synthesis of codeine from morphine and the subsequent crystallization of **codeine phosphate sesquihydrate**. It includes detailed experimental protocols, quantitative data, and process visualizations to aid researchers, scientists, and drug development professionals in understanding and implementing these critical manufacturing steps.

Part 1: Synthesis of Codeine from Morphine

The most prevalent method for producing codeine on a commercial scale is through the methylation of morphine.[5] This process specifically targets the phenolic hydroxyl group at the

C-3 position of the morphine molecule. Up to 90% of manufactured morphine is converted into codeine to meet market demands.[5]

The core reaction involves converting the hydroxyl group (-OH) on morphine's benzene ring into a methoxy group (-OCH₃).[6]

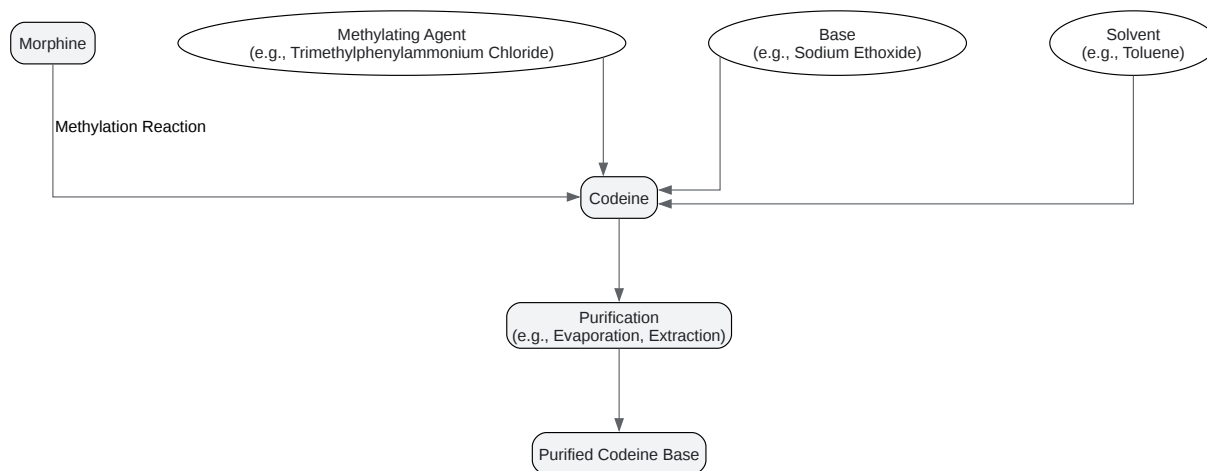
Historical and Modern Methylating Agents

Historically, various methylating agents have been employed since the first successful synthesis by Grimaux in 1881 using methyl iodide.[5] Other classical agents like dimethyl sulfate were also used. A significant challenge with these early agents was the undesirable side reaction with the tertiary amine nitrogen of the morphine molecule, leading to the formation of unstable quaternary ammonium compounds and subsequent loss of material.[5]

To overcome this, quaternary ammonium compounds, which cannot react with the morphine nitrogen, were introduced as methylating agents. Trimethylphenylammonium chloride became a prominent reagent for this purpose.[5] Modern approaches have also explored solid-phase synthesis using methylation resins, which can offer high yields and easier purification.[7]

General Synthesis Pathway

The synthesis of codeine from morphine is typically carried out in an organic solvent. When using certain methylating agents like trimethylanilinium chloride, a base is required to deprotonate the phenolic hydroxyl group, making it susceptible to methylation.[7]



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of codeine from morphine.

Experimental Protocol: Methylation of Morphine

The following protocol is a generalized representation based on established industrial methods.

- **Reactant Preparation:** In a suitable reaction vessel, dissolve morphine in a hydrocarbon solvent such as toluene or xylene.[7]
- **Addition of Base:** If using a methylating agent like a trimethylanilinium salt with a chloride counter-anion, add a base (e.g., sodium ethoxide) to the mixture to deprotonate the phenolic hydroxyl group of morphine.[7]

- **Methylation:** Introduce the methylating agent (e.g., trimethylphenylammonium chloride) to the reaction mixture.
- **Heating:** Heat the mixture under reflux for a specified period to drive the reaction to completion.
- **Work-up and Isolation:** After cooling, the reaction mixture is typically washed with water to remove inorganic salts. The organic solvent is then evaporated.
- **Purification:** The resulting crude codeine can be further purified by recrystallization or chromatography to yield the pure codeine free base. A solid-phase synthesis approach reported a 98% yield of codeine as determined by HPLC.^[7]

Quantitative Data: Synthesis of Codeine

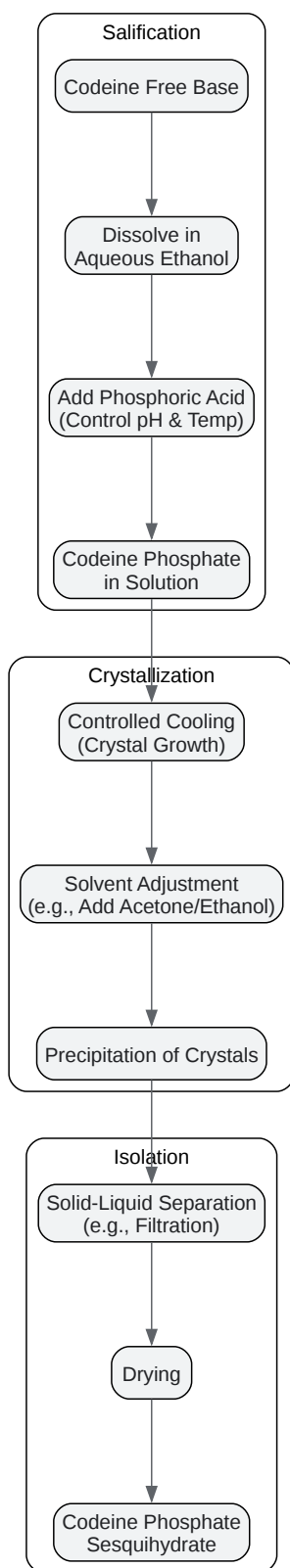
Parameter	Value / Description	Reference
Starting Material	Morphine	^{[5][7]}
Key Reaction	O-methylation of the phenolic hydroxyl group	^{[5][6]}
Methylating Agents	Trimethylphenylammonium chloride, Trimethylanilinium ethoxide/hydroxide, Methylation Resins, Methyl Iodide	^{[5][7]}
Solvents	Toluene, Xylene	^[7]
Reported Yield	Up to 98% (using a solid-phase methylation resin)	^[7]
Purification Method	Evaporation of solvent, followed by standard purification techniques.	^[7]

Part 2: Crystallization of Codeine Phosphate Sesquihydrate

Codeine phosphate exists in several crystalline forms, including two stable hydrates at room temperature: a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules). [3][4] The formation of a specific hydrate is highly dependent on the crystallization conditions, particularly the solvent system used. While some methods yield the hemihydrate, specific conditions can be tailored to produce the desired sesquihydrate form.[8][9] The sesquihydrate is a common active pharmaceutical ingredient (API).[4]

Crystallization Process Overview

The process begins by dissolving the codeine free base in a suitable solvent, followed by a salification reaction with phosphoric acid. The subsequent crystallization is controlled by adjusting parameters like temperature, pH, and solvent composition to favor the formation of the sesquihydrate crystalline structure.



[Click to download full resolution via product page](#)

Caption: Workflow for crystallization of **codeine phosphate sesquihydrate**.

Experimental Protocol: Crystallization

This protocol is adapted from methodologies for preparing codeine phosphate hydrates, with specific emphasis on conditions favoring the sesquihydrate form. A common method to obtain the sesquihydrate involves salification in acetone.^[9]

- **Dissolution:** Dissolve purified codeine free base in acetone.
- **Salification:** While stirring, slowly add a stoichiometric amount of phosphoric acid (H_3PO_4). The reaction forms codeine phosphate, which is less soluble in acetone, leading to its precipitation.
- **Crystal Growth:** Maintain the mixture at a controlled temperature with continued stirring to allow for the growth of uniform crystals. The presence of an appropriate amount of water is critical for the formation of the sesquihydrate.
- **Isolation:** Collect the precipitated crystals by filtration.
- **Washing:** Wash the crystals with a small amount of cold acetone to remove any residual impurities.
- **Drying:** Dry the crystals under vacuum at a controlled temperature to remove the solvent without disturbing the water of hydration. The final product is **codeine phosphate sesquihydrate**.

Quantitative Data: Crystallization and Product Characteristics

Parameter	Value / Description	Reference
Starting Material	Purified Codeine Free Base	[9]
Reagent	Phosphoric Acid (H ₃ PO ₄)	[9]
Key Solvents	Acetone is a common solvent for sesquihydrate formation. Ethanol-water mixtures are used for hemihydrate.	[8][9]
Critical Process Control	Temperature, pH (typically controlled between 4.6-5.0 in aqueous ethanol systems), cooling rate, water content.	[9]
Resulting Product	Codeine Phosphate Sesquihydrate (C ₁₈ H ₂₁ NO ₃ ·H ₃ PO ₄ ·1.5H ₂ O)	[3][4]
Solubility	Soluble in water, slightly soluble in ethanol.	[1][10]
Analytical Methods	HPLC, UV-Vis Spectrophotometry, FT-IR, Raman Spectroscopy, DSC, XRPD.	[1][8][11]

Conclusion

The synthesis of codeine via morphine methylation and the subsequent crystallization of **codeine phosphate sesquihydrate** are well-established but highly sensitive processes. The yield and purity of codeine are dependent on the choice of methylating agent and reaction conditions. Furthermore, the crystallization of the desired sesquihydrate form requires precise control over solvent systems, temperature, and pH to prevent the formation of other polymorphic or hydrated forms. The protocols and data presented in this guide serve as a foundational resource for the development, optimization, and quality control of **codeine phosphate sesquihydrate** production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the hydrates of codeine phosphate: the remarkable influence of hydrogen bonding on the crystal size - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01430H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. UNODC - Bulletin on Narcotics - 1958 Issue 3 - 005 [unodc.org]
- 6. youtube.com [youtube.com]
- 7. US6204337B1 - Solid-phase synthesis of codeine from morphine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN115057865B - Preparation method of codeine phosphate hemihydrate - Google Patents [patents.google.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- To cite this document: BenchChem. [synthesis and crystallization of codeine phosphate sesquihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1624039#synthesis-and-crystallization-of-codeine-phosphate-sesquihydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com